API 581

Descripción general

Descripción

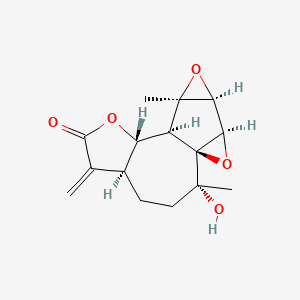

El Inhibidor de FTasa I es un compuesto que se dirige a la enzima farnesiltransferasa. La farnesiltransferasa es responsable de la farnesilación de proteínas, una modificación postraduccional crucial para el correcto funcionamiento de varias proteínas, incluida la proteína Ras. La proteína Ras participa en las vías de señalización celular que regulan el crecimiento y la diferenciación celular. La activación aberrante de Ras está implicada en muchos cánceres, lo que convierte a la farnesiltransferasa en un objetivo significativo para las terapias anticancerígenas .

Aplicaciones Científicas De Investigación

El Inhibidor de FTasa I tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como herramienta para estudiar el papel de la farnesilación en la función de las proteínas y la señalización celular.

Biología: Ayuda a comprender los procesos biológicos que involucran proteínas farnesiladas.

Medicina: Se investiga como un posible agente terapéutico para el tratamiento de cánceres impulsados por la activación aberrante de Ras.

Industria: Posibles aplicaciones en el desarrollo de terapias anticancerígenas dirigidas

Mecanismo De Acción

El Inhibidor de FTasa I ejerce sus efectos inhibiendo la enzima farnesiltransferasa. Esta inhibición evita la farnesilación de la proteína Ras, bloqueando así su unión a la membrana celular. Sin localización en la membrana, Ras no puede participar en las vías de señalización celular, lo que lleva a la inhibición del crecimiento y la proliferación celular. Este mecanismo es particularmente efectivo en los cánceres donde Ras está anormalmente activo .

Compuestos similares:

Tipifarnib: Otro inhibidor de la farnesiltransferasa con propiedades anticancerígenas similares.

Lonafarnib: Se dirige a la misma enzima pero tiene diferentes propiedades farmacocinéticas.

Singularidad: El Inhibidor de FTasa I es único en su afinidad de unión específica y selectividad para la farnesiltransferasa. Ha mostrado resultados prometedores en estudios preclínicos, particularmente en cánceres con alta actividad de Ras .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del Inhibidor de FTasa I normalmente implica varios pasos, incluida la formación de intermedios clave y su posterior funcionalización. La ruta sintética puede incluir reacciones como alquilación, acilación y ciclación en condiciones controladas. Se utilizan reactivos y catalizadores específicos para lograr las transformaciones químicas deseadas .

Métodos de producción industrial: La producción industrial del Inhibidor de FTasa I implica escalar la síntesis de laboratorio a una escala mayor, asegurando la pureza y el rendimiento del producto final. Esto puede implicar la optimización de las condiciones de reacción, el uso de reactores de flujo continuo y la aplicación de técnicas de purificación como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: El Inhibidor de FTasa I puede sufrir varias reacciones químicas, entre ellas:

Oxidación: Introducción de átomos de oxígeno en la molécula.

Reducción: Adición de átomos de hidrógeno o eliminación de átomos de oxígeno.

Sustitución: Reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las condiciones pueden incluir el uso de nucleófilos o electrófilos en condiciones ácidas o básicas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Comparación Con Compuestos Similares

Tipifarnib: Another farnesyltransferase inhibitor with similar anticancer properties.

Lonafarnib: Targets the same enzyme but has different pharmacokinetic properties.

Uniqueness: FTase Inhibitor I is unique in its specific binding affinity and selectivity for farnesyltransferase. It has shown promising results in preclinical studies, particularly in cancers with high Ras activity .

Propiedades

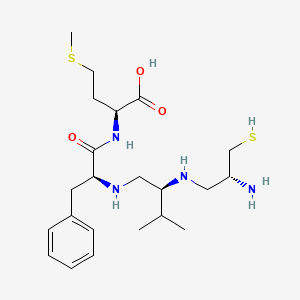

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylbutyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N4O3S2/c1-15(2)20(24-12-17(23)14-30)13-25-19(11-16-7-5-4-6-8-16)21(27)26-18(22(28)29)9-10-31-3/h4-8,15,17-20,24-25,30H,9-14,23H2,1-3H3,(H,26,27)(H,28,29)/t17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISLMXIYRQCLIR-FUMNGEBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NCC(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CN[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164381 | |

| Record name | B 581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149759-96-6 | |

| Record name | FTase inhibitor I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149759-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B 581 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149759966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | B 581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

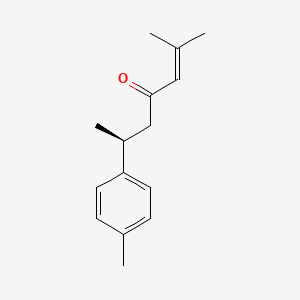

Feasible Synthetic Routes

Q1: What is the primary target of B581, and how does this interaction impact cellular processes?

A1: B581 specifically targets farnesyltransferase, an enzyme responsible for attaching a farnesyl isoprenoid group to proteins carrying a CAAX motif. This modification is crucial for the localization and function of numerous proteins, including the oncoprotein Ras. By inhibiting farnesyltransferase, B581 prevents the proper localization and activation of Ras, ultimately blocking the Ras signaling pathway. []

Q2: What are the downstream consequences of B581-mediated farnesyltransferase inhibition?

A2: Inhibition of farnesyltransferase by B581 disrupts Ras signaling, leading to a cascade of downstream effects. This includes the inhibition of mitogen-activated protein kinase (MAPK) activation, reduced Jun and Elk-1 transcriptional activity, and ultimately, suppression of cell growth and transformation in Ras-transformed cells. Importantly, B581's inhibitory effects appear specific to farnesylated Ras, as it does not hinder the activity of Ras modified by other lipids like geranylgeranyl or myristate. []

Q3: Does B581 impact the activity of other signaling pathways besides Ras?

A3: Research suggests that B581 might influence additional signaling pathways. For example, studies indicate that B581 can attenuate the inhibitory effects of Cripto-1, a protein involved in mammary gland development, on β-casein expression. This suggests a potential role of B581 in modulating p21ras-dependent, PI3K-mediated pathways. [] Additionally, B581 has demonstrated the ability to reduce the chromosomal instability induced by fumarylacetoacetate (FAA), a metabolite that accumulates in hereditary tyrosinemia type I. This effect is attributed, at least partially, to B581's influence on the Ras/ERK effector pathway. []

Q4: What evidence supports the efficacy of B581 in inhibiting cell growth and transformation in experimental settings?

A5: Studies using NIH 3T3 cells transformed by different Ras mutants demonstrate the efficacy of B581 in selectively inhibiting the growth of cells harboring farnesylated Ras (Ras-F). Specifically, B581 significantly reduced the ability of Ras-F-transformed cells to grow in soft agar, indicating its potential to suppress anchorage-independent growth, a hallmark of cancer cells. [] In contrast, B581 did not hinder the growth of cells transformed by Ras mutants modified with geranylgeranyl or myristate. [] This highlights the specificity of B581 towards farnesylated Ras and its potential as a targeted therapeutic agent.

Q5: Are there any in vivo studies showcasing the anti-tumor potential of B581?

A6: While the provided research does not directly discuss in vivo studies evaluating the anti-tumor activity of B581, other studies have demonstrated the efficacy of farnesyltransferase inhibitors, in general, in preclinical models of cancer. For instance, Kohl et al. (1995) demonstrated that a different farnesyltransferase inhibitor induced regression of mammary and salivary carcinomas in Ras transgenic mice. [] These findings, although not directly related to B581, underscore the potential of targeting farnesyltransferase as a therapeutic strategy for cancer treatment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide](/img/structure/B1667628.png)